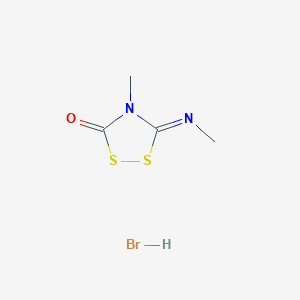
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an aldehyde, under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated phenyl group is replaced by a cyano group using a cyanide source.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Functional Group Modifications: Hydroxyl and methoxy groups are introduced through selective reactions such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-amino-6-(4-nitrophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a nitro group instead of a cyano group.
Ethyl 4-amino-6-(4-methylphenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the cyano group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
59624-00-9 |
|---|---|
Molekularformel |
C22H23N3O4 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
ethyl 4-amino-2-(4-cyanophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-22(27)19-16(24)11-17(14-9-7-13(12-23)8-10-14)25-20(19)15-5-4-6-18(28-2)21(15)26/h4-10,17,20,25-26H,3,11,24H2,1-2H3 |
InChI-Schlüssel |
BEQUWOXSIVKDHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)












